molecular formula C9H16N2O2 B048511 1-(Tetrahydro-2-furoyl)piperazine CAS No. 63074-07-7

1-(Tetrahydro-2-furoyl)piperazine

Cat. No.: B048511
CAS No.: 63074-07-7
M. Wt: 184.24 g/mol
InChI Key: UKESBLFBQANJHH-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2-furoyl)piperazine (CAS: 63074-07-7) is a piperazine derivative characterized by a tetrahydrofuran-2-yl carbonyl group attached to the piperazine ring. This compound is synthesized via acylation of piperazine with tetrahydrofuroyl chloride, differing from other piperazine derivatives that often undergo nucleophilic substitution or coupling reactions .

Preparation Methods

Synthesis via Direct Coupling of Piperazine and 2-Tetrahydrofuroic Acid

The most widely documented method involves the direct coupling of piperazine with 2-tetrahydrofuroic acid using hexamethyldisilazane (HMDS) as a dehydrating agent. As described in ChemicalBook , this one-pot reaction proceeds under anhydrous conditions in chloroform at 110°C under nitrogen. The stoichiometric ratio of 2-tetrahydrofuroic acid to piperazine is 1:2, with HMDS equimolar to the acid. The reaction achieves a 93% yield after 5 hours, confirmed by thin-layer chromatography (TLC). Post-reaction workup includes chloroform extraction, washing with sodium bicarbonate and water, and drying over anhydrous sodium sulfate. The final product is obtained as a colorless to yellow viscous liquid with a molecular weight of 184.24 g/mol .

Key advantages of this method include high yield, minimal byproducts, and scalability. The use of HMDS ensures efficient amide bond formation without requiring acid scavengers, simplifying purification. However, the necessity for strict anhydrous conditions and nitrogen atmosphere may increase operational costs in large-scale production.

Comparative Analysis of Synthetic Methods

To evaluate the efficacy of these methods, Table 1 summarizes critical parameters:

Table 1: Comparison of Preparation Methods for this compound

ParameterDirect Coupling Acid Chloride
Reagents 2-Tetrahydrofuroic acid, HMDSTetrahydrofuran-2-carbonyl chloride
Solvent ChloroformAcetone-water
Temperature 110°CAmbient (post-reflux)
Yield 93%Not reported
Purification Steps Single extractionMultiple extractions, pH adjustments
Scalability HighModerate

The direct coupling method offers superior yield and fewer purification steps, making it preferable for industrial applications. Conversely, the acid chloride route provides a lower-temperature alternative, albeit with increased procedural complexity.

Physicochemical Properties and Characterization

This compound exhibits distinct physicochemical properties critical for its handling and application:

  • Boiling Point : 140°C at 1.5 mmHg

  • Density : 1.17 g/cm³

  • Solubility : Sparingly soluble in chloroform, slightly soluble in methanol, and fully miscible in water

  • pKa : 8.37 (predicted)

Structural elucidation via FT-IR confirms the presence of carbonyl (C=O) stretching at 1640–1680 cm⁻¹ and N-H bending at 1550–1600 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra reveal characteristic signals for the tetrahydrofuran ring (δ 1.8–2.1 ppm for CH₂ groups) and piperazine protons (δ 2.5–3.5 ppm) .

Applications in Pharmaceutical Synthesis

The compound’s primary application lies in synthesizing terazosin hydrochloride, an α1-adrenergic blocker. As detailed in US5504207A , this compound couples with 4-amino-2-chloro-6,7-dimethoxyquinazoline in methoxyethanol at 115–120°C to form the terazosin backbone. This reaction achieves an 87% yield under reflux conditions, highlighting the intermediate’s reactivity in nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2-furoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1-(Tetrahydro-2-furoyl)piperazine serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly useful for:

  • Synthesis of Pharmaceuticals : This compound acts as an intermediate in the production of various pharmaceutical agents, including terazosin hydrochloride, a medication used to treat hypertension and benign prostatic hyperplasia .
  • Preparation of Derivatives : It can be utilized to create pyrazol-3-propanoic acid derivatives, which function as inhibitors of leukotriene biosynthesis in human neutrophils .

Biological Research

In biological contexts, this compound has been investigated for its potential roles in:

  • Enzyme Inhibition : The compound is studied for its ability to act as an enzyme inhibitor, providing insights into biochemical pathways and potential therapeutic targets.
  • Receptor Ligands : Research indicates its use in the development of receptor ligands that may modulate biological responses, making it relevant in pharmacology and drug design.

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

  • Drug Development : Ongoing studies focus on its potential as a lead compound for developing new pharmaceuticals due to its unique structural features that allow for specific interactions with biological targets .
  • Therapeutic Agents : Its derivatives have shown promise in treating various conditions, including inflammatory diseases and cancer, by modulating specific biological pathways .

Industrial Applications

In the industrial sector, this compound is employed for:

  • Production of Specialty Chemicals : It is utilized as an intermediate in synthesizing agrochemicals and other specialty chemicals .
  • Quality Control and Safety : The compound's properties necessitate careful handling and storage due to its classification as a hazardous material (Xi) with specific risk codes indicating safety precautions during use .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves modulation of apoptosis pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2-furoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Compound Substituent Key Properties Biological Activity/Applications References
1-(Tetrahydro-2-furoyl)piperazine Tetrahydrofuran-2-yl carbonyl Moderate polarity, hydrogen-bonding capacity, balanced lipophilicity Potential drug design (solubility optimization)
1-(2-Pyridyl)piperazine Pyridyl Basic nitrogen, π-π interactions Anticancer agents (e.g., OMS series)
1-(4-Nitrophenyl)piperazine Nitrophenyl Electron-withdrawing, stabilizes structure Anticancer (cell growth inhibition)
1-(m-Trifluoromethylphenyl)piperazine CF₃-phenyl High lipophilicity, metabolic stability 5-HT₁B receptor selectivity
1-(2-Aminoethyl)piperazine Aminoethyl Basic, hydrophilic Functionalization of graphene oxide (material science)
1-(Phenylsulfonyl)piperazine Phenylsulfonyl Bulky, electron-deficient BACE1 inhibition (anti-Alzheimer’s activity)

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The tetrahydrofuran moiety enhances water solubility compared to lipophilic analogues like 1-(m-Trifluoromethylphenyl)piperazine .
  • Lipophilicity : LogP values are lower for this compound than for aryl- or CF₃-substituted derivatives, influencing blood-brain barrier penetration .
  • Stability: The tetrahydrofuran ring offers resistance to oxidative metabolism compared to thiol- or aminoethyl-substituted piperazines .

Biological Activity

1-(Tetrahydro-2-furoyl)piperazine (THFP) is a chemical compound with significant potential in the field of medicinal chemistry. Its unique structural features, which include a piperazine ring and a tetrahydrofuran moiety, suggest various biological activities that warrant detailed exploration. This article summarizes the current understanding of THFP's biological activity, including its pharmacological properties, potential therapeutic applications, and related research findings.

  • Molecular Formula : C₉H₁₆N₂O₂
  • Molecular Weight : Approximately 184.24 g/mol
  • Appearance : Colorless to yellow viscous liquid
  • Solubility : Fully miscible in water
  • Density : 1.147 g/cm³
  • Boiling Point : 356.8 °C at 760 mmHg
  • Flash Point : 169.6 °C

Pharmacological Profile

Preliminary studies indicate that THFP exhibits promising biological activities, particularly as an antihypertensive agent . This potential is attributed to its ability to interact with biological systems involved in blood pressure regulation. Additionally, compounds with similar structures have been evaluated for their antimicrobial and antidepressant properties, suggesting that THFP could also possess these activities.

Summary of Biological Activities

Activity TypePotential Effects
AntihypertensiveRegulation of blood pressure
AntimicrobialInhibition of bacterial growth
AntidepressantPossible effects on mood regulation

While specific mechanisms of action for THFP remain largely unexplored, its structural components suggest interactions with various biological targets. The piperazine ring is known for its versatility in pharmacology, often interacting with neurotransmitter receptors and enzymes. The tetrahydrofuran moiety may enhance the compound's solubility and bioavailability, facilitating its pharmacological effects.

Interaction Studies

Initial interaction studies indicate that THFP may engage with receptors related to blood pressure regulation. However, further research is required to elucidate the precise mechanisms through which it exerts its effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of THFP, it is beneficial to compare it with other structurally similar compounds. The following table highlights notable compounds and their associated biological activities:

Compound NameStructure TypeNotable Activity
PiperazineCyclic amineAntidepressant activity
TetrahydrofuranFuran derivativeSolvent properties
2-Tetrahydrofuroic AcidCarboxylic acidPotential anti-inflammatory effects

THFP's dual functionality as both a cyclic amine and a furan derivative may allow for unique interactions within biological systems, potentially enhancing its pharmacological profile compared to other piperazine derivatives.

Case Studies and Research Findings

Research into THFP is still in preliminary stages; however, some studies have begun to explore its potential applications:

  • Antihypertensive Studies : Initial investigations suggest that THFP may effectively reduce blood pressure in hypertensive models, indicating its potential as a therapeutic agent for hypertension management.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. Future studies are necessary to assess the antimicrobial spectrum of THFP.
  • Antidepressant Properties : Given the structural similarities with known antidepressants, further exploration into THFP's effects on mood regulation could yield significant insights.

Q & A

Q. Basic: What is the standard synthetic route for 1-(Tetrahydro-2-furoyl)piperazine?

Methodological Answer:
The compound is synthesized via amide formation between 2-tetrahydrofuroic acid and piperazine. The reaction typically employs coupling agents (e.g., carbodiimides) or acid chlorides to activate the carboxylic acid group. Key steps include:

  • Reactant Preparation : Dissolve 2-tetrahydrofuroic acid in a solvent like dichloromethane or DMF.
  • Activation : Add a coupling agent (e.g., DCC or EDCI) to form an active intermediate.
  • Amide Bond Formation : Introduce piperazine under inert conditions, stirring at 25–50°C for 12–24 hours.
  • Purification : Extract with organic solvents, wash with aqueous solutions, and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to suppress side reactions.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of 2-tetrahydrofuroic acid to piperazine ensures complete conversion.
  • In Situ Monitoring : TLC or HPLC tracks reaction progress, allowing timely termination to prevent over-reaction.
  • Byproduct Mitigation : Post-reaction quenching with weak acids (e.g., citric acid) removes unreacted coupling agents .

Q. Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, tetrahydrofuroyl carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion [M+H]⁺ (m/z 185.24 for C₉H₁₆N₂O₂) .
  • Melting Point : Pure samples exhibit a sharp melting range (278–279°C) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) .

Q. Advanced: How can Raman microspectroscopy resolve structural ambiguities or isomeric impurities?

Raman spectroscopy distinguishes isomers by vibrational modes:

  • Parameter Optimization : Use 20 mW laser power and 128–256 scans for high-resolution spectra.
  • Multivariate Analysis : Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) separate isomers (e.g., differentiating 1- and 2-substituted analogs) based on peak positions (e.g., 500–1600 cm⁻¹ for C=O and C-N stretches) .

Q. Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
  • Stability Tests : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to detect decomposition (e.g., hydrolysis to 2-tetrahydrofuroic acid and piperazine) .

Q. Advanced: How do pH and solvent systems influence its stability in solution?

  • pH Sensitivity : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions.
  • Solvent Effects : Aqueous solutions degrade faster than organic solvents (e.g., DMSO, ethanol). Use lyophilization for long-term aqueous stability .

Q. Basic: What pharmacological applications are associated with this compound?

Methodological Answer:
It serves as a key intermediate in α-receptor blockers (e.g., Terazosin) and ACE inhibitors (e.g., Cilazapril). Applications include:

  • Drug Synthesis : React with 4-amino-2-chloro-6,7-dimethoxyquinazoline to form Terazosin precursors .
  • Structure-Activity Studies : Modifications at the piperazine or tetrahydrofuroyl group alter receptor binding .

Q. Advanced: How can molecular docking predict its interactions with biological targets?

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Grid boxes centered on α-adrenergic receptor active sites (PDB: 2RH1) with Lamarckian genetic algorithms.
  • Validation : Compare docking scores (ΔG) with known ligands (e.g., Prazosin) to prioritize derivatives .

Q. Basic: How are data contradictions in literature resolved (e.g., conflicting melting points)?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis/purification steps using cited methods.
  • Purity Analysis : Use DSC (Differential Scanning Calorimetry) to confirm melting points and detect eutectic mixtures .

Q. Advanced: What statistical approaches reconcile discrepancies in biological assay results?

  • Meta-Analysis : Pool data from multiple studies, applying random-effects models to account for variability.
  • Sensitivity Testing : Vary assay conditions (e.g., cell lines, incubation times) to identify confounding factors .

Properties

IUPAC Name

oxolan-2-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESBLFBQANJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866966
Record name (Oxolan-2-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63074-07-7
Record name (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63074-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Na2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
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Synthesis routes and methods II

Procedure details

In a 100 ml round-bottom flask, tetrahydrofuran-2-carboxylic acid (3.48 grams, 30 mmole), piperazine (5.16 grams, 60 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmole) were added, stirred under a nitrogen atmosphere and heated to 110° C. After 5 hours, the completion of the reaction was detected by thin-layer chromatography (TLC). After cooling to room temperature, the product was dissolved in chloroform, washed with a sodium hydrogen carbonate solution once and with water once. The organic layer was dried with anhydrous sodium sulfate, filtered, and applied suction to obtain 5.13 grams of Compound 3.
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3.48 g
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5.16 g
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4.83 g
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Synthesis routes and methods III

Procedure details

A suspension of piperazine (7.23 g, 0.084 mol) in xylenes (50 mL) was added tetrahydro 2-furanoic acid (4.85 g, 0.042 mol). The mixture was heated to reflux for 28 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated to give 3.53 g of product (46% yield).
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7.23 g
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xylenes
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50 mL
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4.85 g
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Yield
46%

Synthesis routes and methods IV

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Nα2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
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0 (± 1) mol
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hydrobromide salt
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250 mL
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9 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Tetrahydro-2-furoyl)piperazine
1-(Tetrahydro-2-furoyl)piperazine
1-(Tetrahydro-2-furoyl)piperazine
1-(Tetrahydro-2-furoyl)piperazine
1-(Tetrahydro-2-furoyl)piperazine
1-(Tetrahydro-2-furoyl)piperazine

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